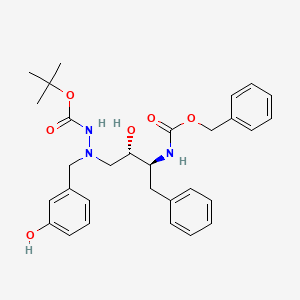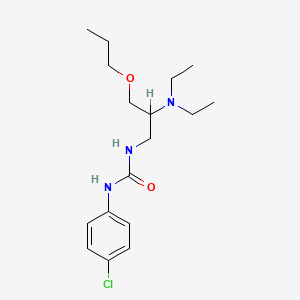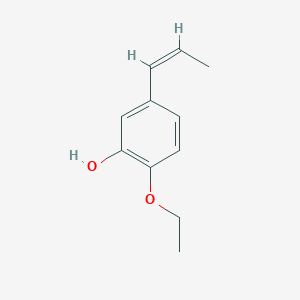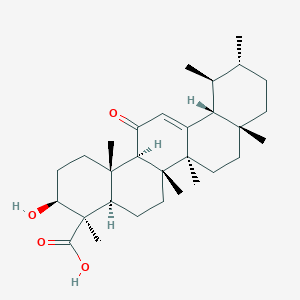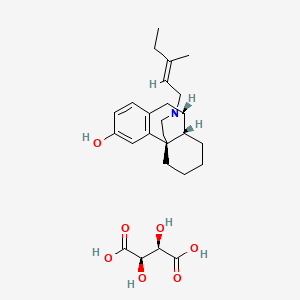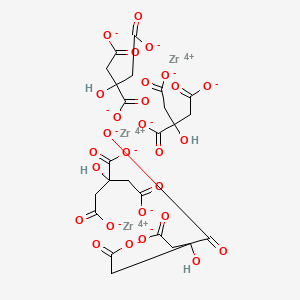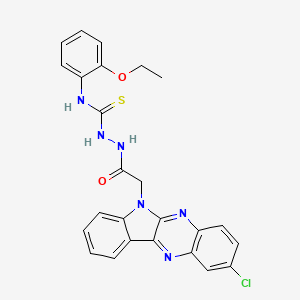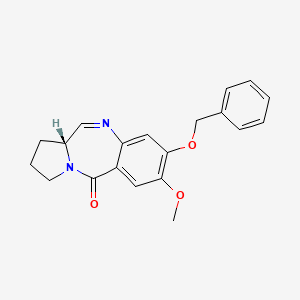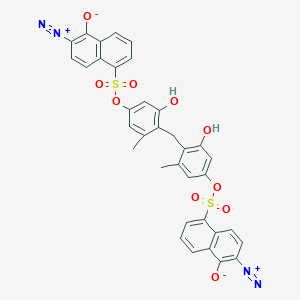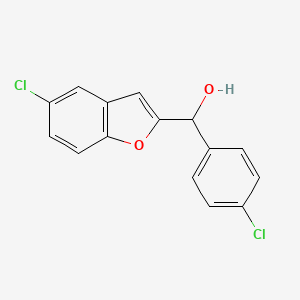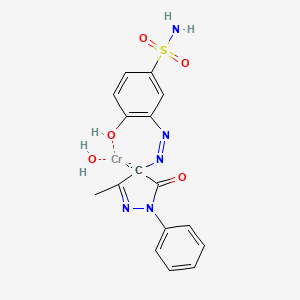![molecular formula C21H23N5O7 B12717253 6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid CAS No. 145361-83-7](/img/structure/B12717253.png)
6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes both amino and hydroxy functional groups, making it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid involves multiple steps. One of the methods includes the reaction of benzo[g]isoquinoline derivatives with aminoethyl groups under controlled conditions. The process typically requires the use of catalysts and specific reaction temperatures to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of phase transfer catalysis and other advanced techniques to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,9-bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione dimaleate: A similar compound with comparable structural features and applications.
Benzimidazo[2,1-a]isoquinolin-6(5H)-one: Another related compound with unique properties and uses.
Uniqueness
What sets 6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid apart is its specific combination of functional groups, which provides a unique reactivity profile and a broad range of applications in various fields .
Propriétés
Numéro CAS |
145361-83-7 |
|---|---|
Formule moléculaire |
C21H23N5O7 |
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C17H19N5O3.C4H4O4/c18-4-6-20-12-1-2-13(21-7-5-19)15-14(12)16(23)10-3-8-22(25)9-11(10)17(15)24;5-3(6)1-2-4(7)8/h1-3,8-9,23,25H,4-7,18-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
MFIZMOFRHBLELP-BTJKTKAUSA-N |
SMILES isomérique |
C1=CC(=NCCN)C2=C(C1=NCCN)C(=C3C=CN(C=C3C2=O)O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1=CC(=NCCN)C2=C(C1=NCCN)C(=C3C=CN(C=C3C2=O)O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



